molecular formula C18H21N3OS2 B2852072 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396782-99-2

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2852072
CAS No.: 1396782-99-2
M. Wt: 359.51
InChI Key: LRJSJFZZBBSTBT-UHFFFAOYSA-N
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Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a benzo[d]thiazole core, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the thiophene ring: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the acetamide group: This involves the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzo[d]thiazole core.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique electronic properties may also make it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-phenylethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(furan-2-yl)ethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2/c1-12-6-7-13(2)17-16(12)20-18(24-17)21(3)11-15(22)19-9-8-14-5-4-10-23-14/h4-7,10H,8-9,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJSJFZZBBSTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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